N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
CAS No.: 1212402-82-8
Cat. No.: VC4337803
Molecular Formula: C20H23N3O2S
Molecular Weight: 369.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212402-82-8 |
|---|---|
| Molecular Formula | C20H23N3O2S |
| Molecular Weight | 369.48 |
| IUPAC Name | N-(2,3-dimethylcyclohexyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C20H23N3O2S/c1-11-6-4-8-15(13(11)3)21-18(24)16-10-14-19(26-16)22-17-12(2)7-5-9-23(17)20(14)25/h5,7,9-11,13,15H,4,6,8H2,1-3H3,(H,21,24) |
| Standard InChI Key | LCDBOTKYKDTHSM-UHFFFAOYSA-N |
| SMILES | CC1CCCC(C1C)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₀H₂₃N₃O₂S, with a molecular weight of 369.48 g/mol and the CAS registry number 1212402-82-8. Its IUPAC name reflects the fusion of pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a 9-methyl group, a 4-oxo moiety, and an N-(2,3-dimethylcyclohexyl)carboxamide side chain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃N₃O₂S |
| Molecular Weight | 369.48 g/mol |
| CAS Number | 1212402-82-8 |
| Topological Polar Surface Area | 87.8 Ų (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Structural Analysis
The compound’s core consists of a pyrido[1,2-a]thieno[2,3-d]pyrimidine system, where:
-
A pyrimidine ring (positions 2,3-d) is fused to a thiophene ring.
-
A pyridine ring (positions 1,2-a) is annulated to the thiophene moiety.
-
A 4-oxo group and 9-methyl substituent enhance electronic delocalization.
-
The N-(2,3-dimethylcyclohexyl)carboxamide group introduces steric bulk and lipophilicity, potentially influencing pharmacokinetic properties .
Synthetic Methodology
Reaction Pathway
The synthesis follows a five-step protocol optimized for yield and purity:
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | Urea, 190°C, 3 hr | Thieno[2,3-d]pyrimidine-2,4-diol |
| 2 | POCl₃, reflux, 6 hr | 2,4-Dichlorothieno[2,3-d]pyrimidine |
| 3 | 2,3-Dimethylcyclohexylamine, tert-butanol, 60°C | 4-Amino intermediate |
| 4 | HATU, DMF, room temperature | Carboxamide derivative |
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at ~3440 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=O), and 1160 cm⁻¹ (C-O-C) confirm functional groups.
-
¹H NMR: Signals at δ 1.2–2.1 ppm (cyclohexyl CH₃), δ 6.9–7.3 ppm (aromatic protons), and δ 9.2 ppm (pyrimidine NH).
-
¹³C NMR: Carbonyl carbons at δ 167–170 ppm; aromatic carbons between δ 120–150 ppm.
-
Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 370.5, aligning with the molecular formula.
Biological Activities and Mechanisms
Table 3: Comparative Antimicrobial Activity of Thienopyrimidines
| Compound Class | MIC Range (mg/L) | Target Pathogens | Mechanism |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | 2–16 | MRSA, VRE | Cell wall synthesis inhibition |
| 2-Carboxamide derivatives | 4–32 | E. coli, C. albicans | Membrane disruption |
Kinase Inhibition
The carboxamide moiety may enable ATP-competitive binding to kinases. Patent literature suggests thieno[2,3-d]pyrimidines inhibit acetyl-CoA carboxylase (ACC), a target in metabolic disorders .
Cytotoxicity Profile
Preliminary studies on analogues show low mammalian cell toxicity (IC₅₀ > 40 mg/L) and minimal hemolysis (<7%), indicating therapeutic potential .
Pharmacological Applications
Anticancer Therapeutics
The compound’s kinase inhibitory activity positions it as a candidate for:
-
Breast Cancer: ACC inhibition reduces lipid biosynthesis in HER2+ cells .
-
Leukemia: Downregulation of PI3K/Akt/mTOR signaling in hematological malignancies.
Anti-Infective Agents
Structural analogs demonstrate efficacy against drug-resistant bacteria, suggesting utility in hospital-acquired infections .
Metabolic Disorders
ACC inhibition could modulate fatty acid synthesis, offering a pathway for treating obesity and type 2 diabetes .
Challenges and Future Directions
Despite promising attributes, key gaps remain:
-
Pharmacokinetic Studies: Absorption, distribution, and metabolism data are lacking.
-
Target Validation: Specific molecular targets (e.g., ACC isoforms) require elucidation.
-
Structural Optimization: Modifying the cyclohexyl group may enhance solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume